4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside
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Overview
Description
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside is a chemical compound with the molecular formula C20H26O9 and a molecular weight of 410.42 g/mol . It is a white crystalline solid with a melting point of 90-92°C . This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose followed by acetylation and isopropylidene formation. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using acetyl groups to form 2,6-di-O-acetyl-galactopyranoside.
Isopropylidene Formation: The 3,4-hydroxyl groups are then protected using isopropylidene to form 3,4-O-isopropylidene-galactopyranoside.
Attachment of 4-Methoxyphenyl Group: Finally, the 4-methoxyphenyl group is attached to the galactopyranoside core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of carbohydrate chemistry and protection-deprotection strategies are likely employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl and isopropylidene groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in carbohydrate metabolism and glycosylation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside: This compound has similar protective groups but differs in the number and position of acetyl groups.
4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside: This compound has benzyl groups instead of acetyl groups.
Uniqueness
4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside is unique due to its specific combination of protective groups, which provides distinct reactivity and stability properties. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
[(3aS,4R,6S,7R,7aS)-7-acetyloxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-11(21)24-10-15-16-17(29-20(3,4)28-16)18(25-12(2)22)19(27-15)26-14-8-6-13(23-5)7-9-14/h6-9,15-19H,10H2,1-5H3/t15-,16+,17+,18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCRSYRJAUIQA-ICBNADEASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C(C(O1)OC3=CC=C(C=C3)OC)OC(=O)C)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)OC3=CC=C(C=C3)OC)OC(=O)C)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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